2-amino-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide
Description
2-Amino-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide is a substituted butanamide derivative characterized by a branched alkyl backbone, dimethyl substitution at the 3-position, and a benzylamine-derived moiety with a 2-methylphenyl group. This compound’s structure combines steric bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(2)13(15)14(17)16(4)9-12-8-6-5-7-11(12)3/h5-8,10,13H,9,15H2,1-4H3 |
InChI Key |
UHKHPOAUYUKVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural differences and similarities between 2-amino-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide and related butanamide derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves amide bond formation between a substituted butanamide precursor and a 2-methylbenzylamine derivative. Key steps include:
- Activation of the carboxylic acid using coupling agents (e.g., EDCI/HOBt) under inert conditions.
- Optimization of solvent polarity (e.g., DMF or THF) and temperature (25–60°C) to balance reaction rate and side-product formation .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
Q. How should researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : 1H and 13C NMR to confirm backbone connectivity and substituent positions (e.g., methyl groups at N,3 positions and aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C15H22N2O) with <2 ppm mass error .
- X-Ray Crystallography : Use SHELX for structure refinement (if single crystals are obtained) to resolve ambiguous stereochemistry .
Q. What strategies are effective for determining the stereochemical configuration of the chiral centers in this compound?
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configuration .
Advanced Research Questions
Q. How does stereochemistry at the chiral amino group influence the compound’s physicochemical properties (e.g., solubility, bioavailability)?
- Experimental Design :
- Synthesize enantiopure forms via chiral resolution (e.g., diastereomeric salt formation) .
- Measure solubility in polar/nonpolar solvents and logP values (shake-flask method).
- Assess bioavailability using in vitro permeability assays (Caco-2 cell monolayers) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Critical Analysis :
- Verify assay conditions (e.g., cell line variability, incubation time, and dose ranges) .
- Replicate studies with standardized protocols (e.g., MTT assays for cytotoxicity).
- Perform meta-analysis of IC50 values, accounting for outliers via Grubbs’ test .
Q. What computational methods are suitable for predicting this compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (PDB IDs) to model binding modes .
- MD Simulations : Run GROMACS simulations (100 ns) to assess stability of ligand-protein complexes in explicit solvent .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
